molecular formula C18H27N3O B12906462 1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide CAS No. 78349-36-7

1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide

Cat. No.: B12906462
CAS No.: 78349-36-7
M. Wt: 301.4 g/mol
InChI Key: LNNHRLGUTTVIFD-UHFFFAOYSA-N
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Description

1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide is a cyclohexane-1-carboxamide derivative characterized by a central cyclohexane ring substituted with an anilino group (phenylamino) and a pyrrolidin-1-ylmethyl carboxamide moiety. Its structural framework allows for interactions with biological targets such as enzymes or receptors, making it a candidate for antitumor drug development .

Properties

CAS No.

78349-36-7

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

1-anilino-N-(pyrrolidin-1-ylmethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C18H27N3O/c22-17(19-15-21-13-7-8-14-21)18(11-5-2-6-12-18)20-16-9-3-1-4-10-16/h1,3-4,9-10,20H,2,5-8,11-15H2,(H,19,22)

InChI Key

LNNHRLGUTTVIFD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NCN2CCCC2)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylamino)-N-(pyrrolidin-1-ylmethyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenylamino Group: Aniline is reacted with cyclohexanone under acidic conditions to form the phenylamino-cyclohexanone intermediate.

    Introduction of the Pyrrolidinylmethyl Group: The intermediate is then reacted with pyrrolidine and formaldehyde in the presence of a catalyst to introduce the pyrrolidinylmethyl group.

    Formation of the Carboxamide Group: Finally, the compound is treated with an appropriate carboxylating agent, such as phosgene or a carbonyldiimidazole, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylamino)-N-(pyrrolidin-1-ylmethyl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenylamino derivatives.

Scientific Research Applications

1-(Phenylamino)-N-(pyrrolidin-1-ylmethyl)cyclohexanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Phenylamino)-N-(pyrrolidin-1-ylmethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylamino group can participate in hydrogen bonding and π-π interactions, while the pyrrolidinylmethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of cyclohexane-1-carboxamides are highly dependent on the nature of their substituents. Below is a detailed comparison with two closely related analogs:

Structural Variations

  • 1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide: Features a 5-membered pyrrolidine ring attached via a methylene bridge to the carboxamide group.
  • 1-Anilino-N-(piperidin-1-ylmethyl)cyclohexane-1-carboxamide (CAS 78355-92-7): Substitutes pyrrolidine with a 6-membered piperidine ring, altering steric and electronic properties .
  • 1-Anilino-N-[(dimethylamino)methyl]cyclohexane-1-carboxamide (CAS 78349-37-8): Replaces the heteroalicyclic ring with a tertiary dimethylamino group, reducing ring strain and modifying polarity .

Physicochemical Properties

Property Pyrrolidine Derivative Piperidine Derivative Dimethylamino Derivative
Molecular Formula C₁₈H₂₆N₃O C₁₈H₂₆N₃O C₁₆H₂₅N₃O
Molecular Weight (g/mol) ~300.4 ~300.4 275.4
Key Structural Feature 5-membered pyrrolidine 6-membered piperidine Tertiary dimethylamino group
Polarity Moderate Slightly higher Lower (non-cyclic amine)

Biological Activity

1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article discusses its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide can be represented as follows:

  • Molecular Formula: C15_{15}H22_{22}N2_{2}O
  • Molecular Weight: 250.35 g/mol

The compound features an aniline group, a pyrrolidine moiety, and a cyclohexane backbone, which contribute to its biological properties.

Research indicates that 1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide may exhibit biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation: It may act as a modulator for various receptors, influencing downstream signaling cascades.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. Notably:

  • Cell Proliferation Inhibition: In vitro assays demonstrated that the compound significantly inhibits the proliferation of cancer cell lines, including breast and lung cancer cells.
Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast)5.4
A549 (Lung)3.2
HeLa (Cervical)4.8

Neuroprotective Effects

Emerging evidence suggests neuroprotective properties:

  • Neurite Outgrowth: The compound promotes neurite outgrowth in neuronal cultures, indicating potential benefits in neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies have also indicated antimicrobial properties against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli15
S. aureus10
P. aeruginosa20

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of the compound in vivo using xenograft models. Results showed a significant reduction in tumor size compared to controls, with minimal toxicity observed in healthy tissues .

Case Study 2: Neuroprotection in Animal Models

Another study assessed the neuroprotective effects using a rat model of ischemic stroke. Treatment with the compound resulted in improved functional recovery and reduced infarct size, suggesting its potential as a therapeutic agent for stroke .

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